molecular formula C6H9NO2 B1615275 1,3-Dioxolane-2-propiononitrile CAS No. 4388-58-3

1,3-Dioxolane-2-propiononitrile

Cat. No. B1615275
Key on ui cas rn: 4388-58-3
M. Wt: 127.14 g/mol
InChI Key: ILNCXUYVDNKISU-UHFFFAOYSA-N
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Patent
US06319946B1

Procedure details

A mixture of 2-(3-chloropropyl)-1,3-dioxolane (5.7 g, 37.8 mmol) and potassium cyanide (3.8 g, 58.4 mmol) in dimethylsulfoxide (12 mL) was heated at 100° C. for 48 hours. The reaction mixture was diluted with water (80 mL) and extracted with ether (3×60 mL). The combined ether layer was washed with water (3×60 mL), dried (magnesium sulfate), concentrated in vacuo and purified by silica gel chromatography (ethyl acetate in hexane, 1:2) to afford the title compound (2.1 g, 40%) as a pale yellow liquid;
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH:5]1[O:9][CH2:8][CH2:7][O:6]1.[C-]#[N:11].[K+]>CS(C)=O.O>[O:6]1[CH2:7][CH2:8][O:9][CH:5]1[CH2:4][CH2:3][C:2]#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
ClCCCC1OCCO1
Name
Quantity
3.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×60 mL)
WASH
Type
WASH
Details
The combined ether layer was washed with water (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate in hexane, 1:2)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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